molecular formula C8H7ClFNO B13162272 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one

2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one

Cat. No.: B13162272
M. Wt: 187.60 g/mol
InChI Key: TUSUBCZWLZIHBK-UHFFFAOYSA-N
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Description

2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H8ClFNO. It is a white crystalline solid that is not easily soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one typically involves a series of organic synthesis reactions. One common method includes the reaction of p-nitroacetophenone with ammonia and sodium fluoride under basic conditions. The steps are as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one is unique due to its specific combination of chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

2-amino-1-(5-chloro-2-fluorophenyl)ethanone

InChI

InChI=1S/C8H7ClFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H,4,11H2

InChI Key

TUSUBCZWLZIHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CN)F

Origin of Product

United States

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